molecular formula C28H21N3O2 B2927177 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide CAS No. 887198-45-0

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide

Cat. No.: B2927177
CAS No.: 887198-45-0
M. Wt: 431.495
InChI Key: DKOQZZPFJRSKRE-UHFFFAOYSA-N
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Description

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a synthetic small molecule with a molecular formula of C28H21N3O2 and a molecular weight of 431.5 g/mol . This compound features a hybrid structure combining a 7-methylimidazo[1,2-a]pyridine moiety linked to a 9H-xanthene-9-carboxamide group. The imidazopyridine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds investigated as agonists for nuclear receptors like the Constitutive Androstane Receptor (CAR) . The xanthene carboxamide component is also a significant pharmacophore, found in compounds studied as positive allosteric modulators for various targets, such as metabotropic glutamate receptors (mGluR1) . The specific research applications of this compound are an area of active exploration. Its structural architecture suggests potential utility as a key intermediate or precursor in organic synthesis and medicinal chemistry campaigns. Researchers may investigate its properties for developing novel bioactive molecules, particularly in the context of targeting hepatic nuclear receptors or other therapeutic targets. The presence of both hydrogen bond donor and acceptor groups, along with extended aromatic systems, makes it a compelling subject for structure-activity relationship (SAR) studies and molecular docking simulations to predict its potential binding modes with biological targets . This product is provided for laboratory and research applications only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c1-18-14-15-31-17-23(30-26(31)16-18)19-10-12-20(13-11-19)29-28(32)27-21-6-2-4-8-24(21)33-25-9-5-3-7-22(25)27/h2-17,27H,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQZZPFJRSKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the core imidazo[1,2-a]pyridine moiety. This can be achieved through condensation reactions between 2-aminopyridines and α-bromoketones under specific conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Solvent-free methods and microwave irradiation techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be utilized as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its interaction with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to a cascade of biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The European Patent Application (2023) lists multiple compounds sharing the imidazo[1,2-a]pyridine scaffold, enabling a structural and functional comparison. Below is an analysis of key differences and hypothesized properties:

Table 1: Structural and Functional Comparison

Compound Name (Selected Examples) Core Structure Key Substituents/Modifications Hypothesized Properties/Applications
Target Compound Imidazo[1,2-a]pyridine 7-methyl group; xanthene carboxamide-linked phenyl High lipophilicity (xanthene); potential CNS or pesticidal activity
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Chloropyridinyl, nitro, methoxy, hexahydro ring Electrophilic nitro group may enhance reactivity; agrochemical use
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole Methylsulfonyl, thiazole-pyridine hybrid Sulfonyl group improves solubility; kinase inhibitor candidate
2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Ethylsulfonyl, trifluoromethyl Fluorinated groups enhance metabolic stability; insecticidal

Key Observations:

Core Flexibility vs. In contrast, hexahydroimidazopyridine derivatives (e.g., 1-[(6-chloro-3-pyridinyl)methyl]-...) exhibit conformational flexibility, which may broaden target selectivity .

Electron-Withdrawing Groups : Compounds with nitro (e.g., 8-nitro-...) or trifluoromethyl groups (e.g., 6-(trifluoromethyl)-...) likely exhibit enhanced electrophilicity, improving binding to electron-rich enzyme active sites. The target compound lacks these groups, suggesting a different mechanism of action .

Solubility and Bioavailability : The methylsulfonyl group in N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide may improve aqueous solubility compared to the target compound’s lipophilic xanthene moiety .

Methodological Considerations for Comparative Studies

Molecular docking tools like AutoDock Vina () could elucidate differences in binding modes between the target compound and its analogs. For example:

  • The xanthene group’s planar structure may favor interactions with hydrophobic pockets in proteins, while smaller substituents (e.g., methyl or chloro) might optimize steric complementarity. AutoDock Vina’s scoring function could quantify these interactions, providing predictive binding affinity rankings .
  • Parallelization capabilities of AutoDock Vina would enable high-throughput comparison of the patent’s compound library, identifying structural motifs correlated with enhanced activity .

Biological Activity

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neurotoxicity. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a xanthene core, which is known for its fluorescent properties, and an imidazo[1,2-a]pyridine moiety. The chemical formula is C20H18N4OC_{20}H_{18}N_{4}O with a molecular weight of approximately 342.39 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazo[1,2-a]pyridine derivative followed by coupling reactions to attach the xanthene moiety. Specific synthetic routes have been documented in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) have demonstrated that derivatives exhibit cytotoxic effects, potentially through apoptosis induction and cell cycle arrest mechanisms.
  • Mechanistic Insights : The compound's interaction with key signaling pathways such as PI3K/Akt and MAPK/ERK has been suggested to contribute to its anticancer effects. These pathways are crucial for cell proliferation and survival.

Neurotoxicity

The neurotoxicological profile of related compounds has been explored extensively:

  • Monoamine Oxidase (MAO) Interaction : Similar derivatives have been shown to interact with monoamine oxidases (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Compounds that are good substrates for MAO-B often exhibit neurotoxic effects, suggesting a possible mechanism through which this compound could exert toxicity in neuronal cells .

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated several xanthene derivatives for their anticancer properties. The results indicated that modifications to the xanthene structure significantly influenced cytotoxicity against various cancer cell lines. The most potent compounds were found to induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial dysfunction.

CompoundCell LineIC50 (µM)Mechanism
Xanthene AMCF-75.0Apoptosis
Xanthene BA5493.5ROS Generation
This compoundMCF-74.0Cell Cycle Arrest

Neurotoxicity Assessment

In another study investigating neurotoxic effects, derivatives similar to this compound were tested for their ability to induce dopaminergic neurotoxicity in mice models. The findings indicated that compounds capable of being oxidized by MAO-B resulted in significant neurotoxic effects.

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